ET-JQ1-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

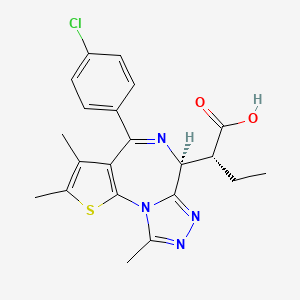

Molecular Formula |

C21H21ClN4O2S |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

(2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoic acid |

InChI |

InChI=1S/C21H21ClN4O2S/c1-5-15(21(27)28)18-19-25-24-12(4)26(19)20-16(10(2)11(3)29-20)17(23-18)13-6-8-14(22)9-7-13/h6-9,15,18H,5H2,1-4H3,(H,27,28)/t15-,18+/m1/s1 |

InChI Key |

UAFUXHFSKWIFOW-QAPCUYQASA-N |

Isomeric SMILES |

CC[C@H]([C@H]1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)O |

Canonical SMILES |

CCC(C1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ET-JQ1-OH: An Allele-Specific BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ET-JQ1-OH is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a unique allele-specific binding profile. As a derivative of the well-characterized pan-BET inhibitor JQ1, this compound represents a significant advancement in the development of targeted epigenetic modulators. Its design allows for the selective inhibition of engineered BET proteins containing a "bump" mutation, while exhibiting minimal activity against their wild-type counterparts. This specificity provides a powerful tool for dissecting the precise roles of individual BET family members (BRD2, BRD3, and BRD4) in gene regulation and disease, paving the way for novel therapeutic strategies with potentially reduced off-target effects.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data for its closely related precursor, detailed experimental protocols for its synthesis, and its impact on key signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[1] The core structure, derived from the thienotriazolodiazepine scaffold of JQ1, is engineered with an ethyl "bump" that sterically hinders its binding to the native, wild-type bromodomain.[2] Conversely, a corresponding "hole" created by a leucine-to-alanine or leucine-to-valine mutation in the binding pocket of a BET protein accommodates this ethyl group, leading to high-affinity and selective binding to the mutant protein.[2]

By occupying the acetyl-lysine binding site of a specific, mutated BET protein, this compound displaces it from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of target gene expression.[1] This allele-specific inhibition allows for precise control over the activity of an engineered BET protein, making this compound an invaluable chemical probe for target validation and functional genomics studies.

Data Presentation: Quantitative Binding Data

While specific binding affinity data for this compound is not yet publicly available, extensive characterization has been performed on its immediate precursor, ET-JQ1-OMe . The quantitative conversion of the methyl ester to the carboxylic acid suggests that the binding affinities are likely to be comparable. The following table summarizes the isothermal titration calorimetry (ITC) data for ET-JQ1-OMe against wild-type and mutant BRD4 bromodomains.[3]

| Target Protein | Mutation | Dissociation Constant (K_d) (nM) | N (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| BRD4(2) | Wild-Type | No Binding Detected | - | - | - |

| BRD4(2) | L387A | 130 ± 20 | 0.96 ± 0.02 | -10.1 ± 0.2 | -0.9 |

| BRD4(2) | L387V | 120 ± 10 | 1.02 ± 0.01 | -10.8 ± 0.1 | -0.1 |

Data from Bond AG, et al. Org Biomol Chem. 2020.[3]

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound is achieved through a stereoselective route, culminating in the hydrolysis of its methyl ester precursor, ET-JQ1-OMe. The detailed synthesis of ET-JQ1-OMe is described by Bond et al. (2020).[3] The final hydrolysis step is outlined below:

Reaction: Hydrolysis of ET-JQ1-OMe to this compound

-

Reagents:

-

ET-JQ1-OMe

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

-

Procedure:

-

Dissolve ET-JQ1-OMe in a 4:1 mixture of THF and water.

-

Add an excess of LiOH to the solution.

-

Stir the reaction mixture at 45 °C.

-

Monitor the reaction progress by an appropriate method (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry) until the starting material is consumed (typically requires up to one week for the ethyl derivative).

-

Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

-

Purify the crude product as necessary, for example, by column chromatography.

-

This is a generalized protocol based on the brief description in Bond et al. (2020).[2] Researchers should optimize conditions as needed.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

The following is a general protocol for determining the binding affinity of this compound to a target bromodomain, based on standard ITC methodologies.[4][5]

-

Instrumentation: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

-

Sample Preparation:

-

Express and purify the target wild-type and mutant BET bromodomain constructs.

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

-

Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final dialysis buffer should be used to dissolve the this compound.

-

Determine the precise concentrations of the protein and this compound using a reliable method (e.g., UV-Vis spectroscopy for the protein).

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, which is typically discarded during data analysis.

-

Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.

-

This analysis will yield the thermodynamic parameters of the interaction, including the dissociation constant (K_d), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS).

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

BET Protein-Mediated Transcriptional Activation

Caption: Mechanism of BET protein-mediated transcriptional activation.

Inhibition of BET Proteins by this compound

Caption: Allele-specific inhibition of a mutant BET protein by this compound.

NF-κB Signaling Pathway and BET Protein Involvement

Caption: Inhibition of the NF-κB pathway by BET inhibitors like this compound.

Nrf2 Signaling Pathway and BET Protein Involvement

References

- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]

- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of ET-JQ1-OH: An Allele-Specific BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ET-JQ1-OH is a highly specialized chemical probe derived from the well-characterized pan-BET inhibitor, JQ1. Its significance lies in its design as an allele-specific inhibitor , engineered to selectively engage with mutant Bromodomain and Extra-Terminal (BET) proteins. This attribute makes this compound a powerful tool for chemical genetics, enabling researchers to dissect the specific functions of individual BET bromodomains in a controlled manner. This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing upon the extensive knowledge of its parent compound, JQ1, to infer its downstream biological consequences, while highlighting its unique selectivity.

Core Mechanism of Action: The "Bump-and-Hole" Approach

This compound operates on a "bump-and-hole" strategy. The core mechanism involves the competitive binding to the acetyl-lysine binding pockets of BET bromodomains. Unlike its parent compound JQ1, which binds to wild-type BET proteins, this compound is specifically designed to target BET bromodomains harboring engineered mutations, such as a leucine-to-valine substitution.[1] The "bump" on the inhibitor fits into the "hole" created by the mutation in the protein, allowing for high-affinity binding to the mutant while sterically clashing with the wild-type protein.

This exquisite selectivity was demonstrated through biophysical and structural studies, including isothermal titration calorimetry (ITC) and X-ray crystallography, which confirmed the preferential binding of this compound's precursor, ET-JQ1-OMe, to mutant over wild-type bromodomains.[1]

Signaling Pathway: General BET Inhibition

The downstream effects of this compound are predicated on the established mechanism of pan-BET inhibitors like JQ1. By selectively displacing a mutant BET protein from chromatin, this compound is expected to disrupt the transcriptional machinery associated with that specific bromodomain. BET proteins, particularly BRD4, act as epigenetic readers that recruit transcription factors and the positive transcription elongation factor b (P-TEFb) complex to acetylated histones, thereby promoting the expression of target genes.

Inhibition of this interaction leads to the suppression of key oncogenes and cell cycle regulators. The most prominent and well-documented downstream target of BET inhibition is the MYC oncogene .[2][3][4]

Quantitative Data

Due to the specific nature of this compound as a chemical probe for engineered systems, extensive quantitative data, such as IC50 values across a wide range of standard cancer cell lines, is not publicly available. However, the activity of its parent compound, JQ1, has been thoroughly documented. The following tables summarize the inhibitory concentrations of JQ1 in various cancer cell lines, which can be used as a reference for the potential potency of this compound in cells engineered to express the corresponding mutant BET protein.

Table 1: IC50 Values of JQ1 in Ovarian and Endometrial Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Hey | Ovarian Cancer | 0.36 |

| SKOV3 | Ovarian Cancer | 0.97 |

| A2780 | Ovarian Endometrioid Carcinoma | 0.28 - 10.36 (range) |

| ES-2 | Ovarian Clear Cell Carcinoma | 0.28 - 10.36 (range) |

| TOV-21G | Ovarian Clear Cell Carcinoma | 0.28 - 10.36 (range) |

| Ishikawa | Endometrial Endometrioid Carcinoma | 0.28 - 10.36 (range) |

| HEC-1A | Endometrial Endometrioid Carcinoma | 0.28 - 10.36 (range) |

| AN3CA | Endometrial Endometrioid Carcinoma | 0.28 - 10.36 (range) |

Data sourced from studies on JQ1.[2][3]

Table 2: IC50 Values of JQ1 in Lung Adenocarcinoma Cell Lines

| Cell Line | JQ1 Sensitivity | IC50 (µM) |

| H23 | Sensitive | < 5 |

| A549 | Sensitive | < 5 |

| H1975 | Sensitive | < 5 |

| H460 | Insensitive | > 10 |

Data sourced from studies on JQ1.[5]

Key Downstream Effects (Inferred from JQ1)

The biological consequences of BET inhibition are pleiotropic, affecting multiple hallmarks of cancer. The following effects are well-established for JQ1 and are the anticipated outcomes of successful target engagement by this compound in a mutant-specific context.

-

Cell Cycle Arrest: BET inhibition leads to a G1 cell cycle arrest.[6] This is often mediated by the downregulation of cell cycle progression genes like Cyclin D1 and the upregulation of cell cycle inhibitors such as p21.[7]

-

Induction of Apoptosis: By suppressing the transcription of anti-apoptotic genes, BET inhibitors can induce programmed cell death in cancer cells.[4]

-

Inhibition of Tumor Growth: The cytostatic and apoptotic effects of BET inhibitors translate to the suppression of tumor growth in vivo.[2]

-

Anti-inflammatory Effects: BET proteins are involved in the transcription of pro-inflammatory cytokines. Their inhibition has been shown to have potent anti-inflammatory effects.[8]

-

Modulation of Gene Expression: Beyond MYC, BET inhibitors affect the expression of a wide array of genes, including those involved in interferon response and other oncogenic pathways.[9][10]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, standard assays used to characterize JQ1 can be adapted.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or JQ1 as a control in wild-type cells) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Assay:

-

MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

-

CellTiter-Glo: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[11]

-

-

Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.

Western Blot for MYC Downregulation

-

Treatment: Treat cells with an effective concentration of this compound for 24-72 hours.

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against c-MYC and a loading control (e.g., β-actin or GAPDH). Follow with a secondary antibody conjugated to HRP.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]

Experimental Workflow: Validating this compound Target Engagement

Conclusion

This compound represents a sophisticated tool for probing the function of specific BET bromodomains. Its mechanism of action is rooted in the competitive inhibition of acetyl-lysine binding, a characteristic shared with its parent compound, JQ1. While specific downstream signaling and quantitative cellular data for this compound are limited, the extensive research on JQ1 provides a robust framework for predicting its biological effects upon selective engagement with an engineered mutant BET protein. The primary value of this compound lies in its allele-specificity, which allows for precise dissection of the roles of individual BET family members in health and disease, thereby paving the way for more targeted therapeutic strategies.

References

- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]

- 2. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to ET-JQ1-OH: An Allele-Specific BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a central role in transcriptional regulation. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation among the eight bromodomains of the BET family presents a significant challenge for developing inhibitors that can selectively target individual family members or specific bromodomains (BD1 vs. BD2). This limitation hinders the precise dissection of their individual biological functions. To overcome this, a chemical genetics approach, known as the "bump-and-hole" strategy, has been employed to create allele-specific inhibitors. This guide provides a detailed technical overview of ET-JQ1-OH, a "bumped" derivative of the potent pan-BET inhibitor JQ1, designed to selectively bind to engineered BET bromodomains containing a corresponding "hole" mutation. We will cover its mechanism of action, quantitative binding data, detailed experimental protocols for its synthesis and characterization, and its application in studying downstream signaling pathways.

The "Bump-and-Hole" Approach for Allele-Specific Inhibition

The core principle behind the allele-specific activity of this compound is the "bump-and-hole" strategy. This chemical genetics tool allows for the creation of an orthogonal inhibitor/protein pair that does not perturb the wild-type version of the protein.

-

The "Hole": A bulky, conserved gatekeeper residue in the acetyl-lysine binding pocket of the target BET bromodomain is mutated to a smaller amino acid (e.g., Leucine to Alanine or Valine). This creates a new hydrophobic pocket, or "hole," that is not present in the wild-type protein.

-

The "Bump": A small-molecule inhibitor is chemically modified by adding a bulky functional group (the "bump") that is sterically complementary to the engineered "hole."

This compound is a "bumped" inhibitor, featuring an ethyl group at a key position. This ethyl group would clash with the wild-type gatekeeper residue, preventing binding. However, it fits perfectly into the engineered "hole" of the mutant bromodomain, restoring high-affinity binding. This elegant strategy ensures that the inhibitor is exquisitely selective for the mutant allele, enabling precise investigation of the target protein's function in a cellular context without off-target effects on its wild-type counterparts.

Caption: Allele-specific "bump-and-hole" mechanism of this compound.

Quantitative Binding Affinity Data

The allele-specific nature of "bumped" JQ1 derivatives has been quantitatively validated using Isothermal Titration Calorimetry (ITC). The following data is for ET-JQ1-OMe, the methyl ester precursor to this compound, which is expected to have nearly identical binding thermodynamics as the ethyl "bump" and the core pharmacophore are responsible for the interaction with the bromodomain pocket.[1]

| Compound | BRD4(2) Construct | Dissociation Constant (Kd) in nM |

| ET-JQ1-OMe | Wild-Type (WT) | No Binding Detected |

| ET-JQ1-OMe | L387A ("Hole" Mutant) | 65 ± 5 |

| ET-JQ1-OMe | L387V ("Hole" Mutant) | 65 ± 14 |

Data sourced from Bond AG, et al. Org Biomol Chem. 2020.[1]

These results demonstrate the exquisite selectivity of the bumped inhibitor. It exhibits high, nanomolar affinity for the engineered "hole" mutants (L387A and L387V) of the second bromodomain of BRD4 (BRD4(2)), while showing no detectable binding to the wild-type protein.[1]

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound is achieved via a stereoselective route starting from an N-Pf protected aspartic acid derivative, leading to the synthesis of its methyl ester precursor, ET-JQ1-OMe, which is then hydrolyzed.[1]

Caption: Synthetic workflow for this compound.

Protocol for Saponification of ET-JQ1-OMe to this compound:

-

Dissolve ET-JQ1-OMe (1 equivalent) in a 4:1 mixture of Tetrahydrofuran (THF) and water.

-

Add a 0.65 M aqueous solution of Lithium Hydroxide (LiOH).

-

Heat the reaction mixture to 45 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, neutralize the reaction with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography to yield this compound.

Note: These mild conditions are crucial to avoid epimerization of the stereocenters.[1]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

-

Protein Preparation: Express and purify the desired bromodomain constructs (e.g., wild-type BRD4(2), L387A BRD4(2), L387V BRD4(2)) to high purity.

-

Buffer Matching: Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Dissolve the inhibitor (this compound) in the final dialysis buffer to ensure a perfect buffer match and minimize heats of dilution.

-

Concentrations:

-

Cell: Load the protein into the sample cell at a concentration of approximately 20-30 µM.

-

Syringe: Load this compound into the injection syringe at a concentration approximately 10-fold higher than the protein (e.g., 200-300 µM).

-

-

ITC Experiment:

-

Set the instrument to the desired temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor solution into the protein-containing cell.

-

Record the heat change after each injection.

-

-

Data Analysis: Integrate the heat peaks from each injection and subtract the heat of dilution (determined from a control experiment titrating inhibitor into buffer). Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to the protein, revealing the precise molecular interactions that govern binding and selectivity.

Protocol Outline (for ET-JQ1-OMe co-crystallization with Brd2(2)L383V): [1]

-

Protein Preparation: Express and purify the Brd2(2) L383V mutant protein. Concentrate the protein to 10-15 mg/mL in a buffer such as 20 mM TRIS pH 8.0, 200 mM NaCl, 1 mM DTT.

-

Complex Formation: Incubate the purified protein with a 3-fold molar excess of the inhibitor.

-

Crystallization: Use the sitting-drop vapor-diffusion method. Mix the protein-inhibitor complex with a reservoir solution (e.g., 0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350) in a 1:1 ratio.

-

Data Collection: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known bromodomain structure as a search model. Refine the model against the experimental data to obtain the final structure of the complex.

Downstream Signaling and Cellular Applications

BET inhibitors like JQ1 displace BRD4 from chromatin, leading to the transcriptional repression of key oncogenes and signaling pathways.[2] Allele-specific inhibitors such as this compound are invaluable tools to confirm that these effects are on-target.

Key Downstream Pathways

-

c-Myc Regulation: BRD4 is a critical positive regulator of the MYC oncogene. It binds to the promoter and enhancer regions of MYC, recruiting the transcriptional machinery necessary for its expression. Inhibition of BRD4 leads to a rapid downregulation of MYC transcription, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3][4][5]

-

NF-κB Signaling: BRD4 can interact with acetylated RelA, a key subunit of the NF-κB complex.[6][7] This interaction is important for the transcriptional activation of NF-κB target genes, which are involved in inflammation and cell survival. BET inhibitors can block this interaction, thereby suppressing pro-inflammatory and pro-survival signaling.[7][8]

Caption: Key signaling pathways modulated by BRD4 inhibition.

Experimental Workflow for Cellular Validation

To validate the on-target effects of this compound in a cellular context, a standard workflow involves comparing its activity in cells expressing the wild-type BET protein versus cells engineered to express the "hole" mutant.

Caption: Cellular validation workflow for an allele-specific inhibitor.

Conclusion

This compound, and its closely related derivatives, represent powerful chemical probes for the precise study of BET bromodomain function. By leveraging the "bump-and-hole" chemical genetics approach, these allele-specific inhibitors overcome the significant challenge of selectivity that has long hampered the field. The ability to inhibit an engineered BET protein without affecting its wild-type counterpart allows researchers to dissect the specific roles of individual BET family members and their bromodomains in health and disease with unprecedented clarity. This technical guide provides the foundational data and methodologies required for drug development professionals and researchers to utilize this important tool in the ongoing effort to validate and target the BET protein family for therapeutic intervention.

References

- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 promotes gastric cancer progression through the transcriptional and epigenetic regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

understanding ET-JQ1-OH selectivity

An In-depth Technical Guide to the Selectivity of ET-JQ1-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized chemical probe derived from the pan-BET (Bromodomain and Extra-Terminal) inhibitor, JQ1. It is an allele-specific inhibitor, meticulously engineered to selectively bind to BET bromodomains harboring specific, engineered mutations. This "bump-and-hole" strategy allows for highly selective inhibition of a target protein that has been genetically modified to contain a "hole" mutation, while sparing the wild-type protein. This guide provides a comprehensive overview of the selectivity, mechanism of action, and relevant experimental methodologies for this compound, aimed at researchers in chemical biology and drug discovery.

Introduction to this compound: An Allele-Specific BET Inhibitor

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, a key step in transcriptional activation. Dysregulation of BET protein function is implicated in various diseases, including cancer.

While pan-BET inhibitors like JQ1 have shown therapeutic promise, their broad activity can lead to off-target effects. This compound was developed to overcome this limitation by introducing an ethyl group "bump" onto the JQ1 scaffold. This modification prevents its binding to the wild-type BET bromodomain binding pocket. However, when a corresponding "hole" is created in the binding pocket through site-directed mutagenesis (e.g., leucine to alanine or valine substitution), this compound can bind with high affinity and selectivity. This makes this compound an invaluable tool for studying the specific functions of individual BET bromodomains in a cellular context.

Selectivity Profile of ET-JQ1-OMe

Isothermal Titration Calorimetry (ITC) has been employed to characterize the binding affinity and selectivity of ET-JQ1-OMe, the methyl ester analogue of this compound. The data clearly demonstrates its exquisite selectivity for mutant BRD4 bromodomains over the wild-type.

| Target | Construct | Binding Affinity (Kd) in nM |

| ET-JQ1-OMe | Brd4(2) Wild-Type | No Binding Detected |

| Brd4(2) L387A Mutant | 65 | |

| Brd4(2) L387V Mutant | 65 |

Table 1: Binding affinities of ET-JQ1-OMe for wild-type and mutant second bromodomain of BRD4 (Brd4(2)), as determined by Isothermal Titration Calorimetry (ITC)[1].

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor, displacing the engineered BET bromodomain from its natural binding partner, acetylated histones on the chromatin. This prevents the recruitment of the transcriptional machinery necessary for gene expression.

The downstream effects of BET inhibition are profound, most notably leading to the downregulation of the MYC oncogene, a master regulator of cell proliferation, growth, and apoptosis.[1][2] By selectively inhibiting a specific mutant BET protein, this compound allows for the precise dissection of its role in these critical cellular pathways.

References

An In-depth Technical Guide to ET-JQ1-OH and JQ1 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the bromodomain and extra-terminal domain (BET) family inhibitor JQ1 and the allele-specific inhibitor ET-JQ1-OH. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Disclaimer: Publicly available quantitative bioactivity data and detailed experimental protocols for this compound are limited. The data presented for the "ET-JQ1" series is primarily based on its closely related methyl ester analogue, ET-JQ1-OMe, as detailed in the cited literature. ET-JQ1-OMe was developed as a chemical probe to study the function of specific BET bromodomains through a "bump-and-hole" approach, conferring selectivity for engineered, mutant bromodomains.

Core Differences and Mechanisms of Action

JQ1 is a potent, cell-permeable, and reversible pan-inhibitor of the BET family of bromodomain proteins (BRD2, BRD3, BRD4, and BRDT). It acts by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin and inhibiting the transcription of target genes, including the MYC oncogene. Its broad activity against all BET family members has made it a valuable tool for studying their biological roles and a scaffold for the development of therapeutic agents.

This compound , and its analogue ET-JQ1-OMe, are derivatives of JQ1 designed as allele-specific inhibitors . They incorporate an ethyl group "bump" that sterically hinders their binding to the wild-type BET bromodomain acetyl-lysine binding pocket. However, this "bump" is accommodated by a corresponding "hole" engineered into the binding pocket of a mutant bromodomain (e.g., Leucine to Alanine or Valine substitution). This "bump-and-hole" strategy allows for the selective inhibition of a specific, engineered BET bromodomain, enabling researchers to dissect the function of individual family members with high precision.

Quantitative Data Comparison

The following tables summarize the available quantitative data for JQ1 and ET-JQ1-OMe.

Table 1: Binding Affinity (Kd) of JQ1 and ET-JQ1-OMe for BET Bromodomains

| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM |

| (+)-JQ1 | BRD4 (BD1) | ~50 |

| BRD4 (BD2) | ~90 | |

| BRD3 (BD1) | Comparable to BRD4(BD1) | |

| BRD3 (BD2) | Comparable to BRD4(BD2) | |

| BRD2 (BD1) | ~150 (3-fold weaker than BRD4(BD1)) | |

| BRDT (BD1) | ~150 (3-fold weaker than BRD4(BD1)) | |

| ET-JQ1-OMe | BRD4(2) Wild-Type | No Binding Detected |

| BRD4(2) L387A Mutant | 1300 ± 100 | |

| BRD4(2) L387V Mutant | 1400 ± 200 |

Data for JQ1 from Filippakopoulos et al. (2010). Data for ET-JQ1-OMe from Bond et al. (2020).

Table 2: In-vitro Activity (IC50) of JQ1

| Compound | Assay | Target | IC50 (nM) |

| (+)-JQ1 | ALPHA-screen | BRD4 (BD1) | 77 |

| ALPHA-screen | BRD4 (BD2) | 33 | |

| Proliferation Assay | NUT Midline Carcinoma (NMC) cells | Potent inhibition | |

| Proliferation Assay | Multiple Myeloma, Leukemia, and Lymphoma cell lines | Varies (typically in the nM to low µM range) |

Data for JQ1 from Filippakopoulos et al. (2010) and other cited literature.Specific IC50 values for this compound or ET-JQ1-OMe in cellular assays are not available in the reviewed literature, as their primary use is as highly selective chemical probes for mutant bromodomains.

Experimental Protocols

Synthesis of ET-JQ1-OMe

The stereoselective synthesis of ET-JQ1-OMe is achieved through a multi-step process that avoids late-stage alkylation and chiral separation. A key step involves the stereocontrolled alkylation of an N-Pf protected aspartic acid derivative. This is followed by a divergent, racemisation-free protocol to yield the enantiopure triazolodiazepine core. The final steps involve the formation of the triazole ring to yield ET-JQ1-OMe with high enantiomeric excess (99% ee)[1][2].

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd) of the inhibitors to the bromodomains.

-

Protein Preparation: Recombinant wild-type and mutant BET bromodomain constructs are expressed and purified. The protein concentration is determined using a spectrophotometer.

-

Ligand Preparation: ET-JQ1-OMe or JQ1 is dissolved in the same buffer as the protein to the desired concentration.

-

Titration: The protein solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand into the protein solution are performed.

-

Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH)[1].

ALPHA-screen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.

-

Reagents: Biotinylated tetra-acetylated Histone H4 peptide, GST-tagged BET bromodomain, streptavidin-coated donor beads, and anti-GST acceptor beads are used.

-

Assay Principle: In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a light emission.

-

Inhibition: JQ1 competes with the acetylated histone peptide for binding to the bromodomain, leading to a decrease in the ALPHA-screen signal.

-

Procedure: The reagents are incubated with varying concentrations of the inhibitor. The luminescence is then measured, and the IC50 value is determined by plotting the signal intensity against the inhibitor concentration[3].

Cellular Proliferation Assays

The effect of the inhibitors on cell viability is assessed using various methods, such as MTT or CellTiter-Glo assays.

-

Cell Culture: Cancer cell lines (e.g., NUT midline carcinoma, multiple myeloma) are cultured in appropriate media.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours).

-

Viability Measurement: A viability reagent (e.g., MTT, CellTiter-Glo) is added to the wells. The absorbance or luminescence, which is proportional to the number of viable cells, is measured.

-

Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of action of JQ1 in inhibiting BET protein function.

References

An In-depth Technical Guide to the Target Validation of ET-JQ1-OH: An Allele-Specific BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for ET-JQ1-OH, an allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details the quantitative biophysical data, experimental methodologies, and key signaling pathways involved in its mechanism of action.

Introduction to BET Bromodomains and Allele-Specific Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They contain two conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key genes involved in cell proliferation, differentiation, and inflammation.[3][4] Dysregulation of BET protein function is a hallmark of numerous cancers and inflammatory diseases, making them attractive therapeutic targets.[1][5]

JQ1 is a potent and well-characterized pan-BET inhibitor that competitively binds to the acetyl-lysine binding pocket of all BET bromodomains, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC.[6][7] While effective, pan-BET inhibition can lead to on-target toxicities due to the ubiquitous expression and essential functions of BET proteins.[5]

Allele-specific inhibition offers a powerful chemical genetics approach to dissect the function of individual BET family members and their specific bromodomains. This strategy utilizes "bump-and-hole" engineering, where a bulky "bump" is introduced into the inhibitor, and a corresponding "hole" is created in the target protein through site-directed mutagenesis (e.g., mutating a large amino acid like leucine to a smaller one like valine or alanine).[8] This ensures that the bumped inhibitor selectively binds to the mutant protein over its wild-type counterpart. This compound is a "bumped" derivative of JQ1, designed to selectively target engineered BET bromodomains.

Quantitative Data: Binding Affinity of ET-JQ1-OMe

The direct precursor to this compound, ET-JQ1-OMe, has been characterized for its binding affinity to wild-type and mutant BRD4 bromodomains using Isothermal Titration Calorimetry (ITC). The data clearly demonstrates the exquisite selectivity of the bumped inhibitor for the engineered bromodomains.

| Compound | Target Bromodomain | Mutation | Dissociation Constant (K_d) (nM) | Reference |

| ET-JQ1-OMe | BRD4(2) | Wild-Type (L387) | No binding detected | [8] |

| ET-JQ1-OMe | BRD4(2) | L387A | 65 | [8] |

| ET-JQ1-OMe | BRD4(2) | L387V | 65 | [8] |

| (+)-JQ1 | BRD4(1) | Wild-Type | ~50 | [7] |

| (+)-JQ1 | BRD4(2) | Wild-Type | ~90 | [7] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for BET inhibitors is the competitive displacement of BET proteins from chromatin, leading to the suppression of target gene transcription.

References

- 1. Stereoselective syntheses of allele-selective BET inhibitors bumped-JQ1 – Ciulli Laboratory [sites.dundee.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ET-JQ1-OH in Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ET-JQ1-OH is a highly specialized chemical probe designed as an allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Unlike its well-characterized predecessor, (+)-JQ1, a pan-BET inhibitor, this compound offers the unique capability to dissect the functions of individual BET bromodomains through a chemical genetics approach. This technical guide provides a comprehensive overview of the core principles underlying the function of this compound in gene expression. It details the mechanism of action, drawing parallels from the extensive research on JQ1, and highlights the critical advantage of allele-specificity. This document includes quantitative data on binding affinities, detailed experimental protocols for studying BET inhibitors, and conceptual diagrams to illustrate key signaling pathways and experimental workflows.

Introduction to BET Proteins and Gene Expression

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a fundamental role in the regulation of gene transcription.[1] These proteins contain two conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they recruit and stabilize transcriptional machinery, including RNA Polymerase II, to drive the expression of target genes.[2]

BRD4, the most extensively studied BET protein, is known to associate with super-enhancers, which are large clusters of enhancers that drive the expression of genes critical for cell identity and proliferation.[2] Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, where they often promote the expression of oncogenes such as MYC.[3][4]

JQ1: A Pan-BET Inhibitor as a Precursor to this compound

(+)-JQ1 is a potent and specific small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of all BET bromodomains.[5] By displacing BET proteins from chromatin, JQ1 effectively downregulates the transcription of BET-dependent genes.[3] This has been shown to have profound anti-proliferative and pro-apoptotic effects in various cancer models.[1][2] The general mechanism of JQ1 involves the suppression of key oncogenes and their downstream targets, leading to cell cycle arrest and inhibition of tumor growth.[3]

This compound: An Allele-Specific BET Inhibitor

While pan-BET inhibitors like JQ1 have been invaluable research tools and have shown therapeutic promise, their inability to discriminate between the four BET proteins has limited the detailed study of individual family members. To address this, an allele-specific chemical genetics approach was developed.[6]

This compound is a "bumped" inhibitor, a derivative of JQ1 with a sterically larger ethyl group.[6] This "bump" prevents it from binding to the wild-type BET bromodomain's acetyl-lysine binding pocket. However, when a corresponding "hole" is engineered into a specific bromodomain by mutating a bulky leucine residue to a smaller alanine or valine, this compound can bind with high affinity and selectivity to this mutant bromodomain.[6][7] This allows researchers to probe the specific functions of an individual BET protein's bromodomain in a cellular context. The likely role of this compound in gene expression is to selectively displace the engineered, mutant BET protein from chromatin, thereby modulating the transcription of its specific target genes.

Quantitative Data

The following table summarizes the binding affinity of the closely related precursor, ET-JQ1-OMe, for wild-type and mutant BRD4(2), as determined by Isothermal Titration Calorimetry (ITC).

| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM |

| ET-JQ1-OMe | BRD4(2) Wild-Type | No binding detected |

| ET-JQ1-OMe | BRD4(2) L387A Mutant | 110 ± 10 |

| ET-JQ1-OMe | BRD4(2) L387V Mutant | 180 ± 20 |

Data extracted from Bond et al., Org Biomol Chem, 2020.[6]

Signaling Pathways and Experimental Workflows

General Mechanism of BET Inhibition

Caption: Mechanism of BET protein-mediated transcription and its inhibition.

Allele-Specific Inhibition by this compound

Caption: "Bump-and-hole" model for allele-specific inhibition by this compound.

Experimental Workflow for Assessing this compound Effects

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]

- 7. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

ET-JQ1-OH in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ET-JQ1-OH is a potent and allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription.[1][2] As epigenetic "readers," BET proteins, particularly BRD4, play a significant role in the development and progression of various cancers by controlling the expression of key oncogenes such as c-Myc.[3][4] The parent compound, JQ1, has been extensively studied as a pan-BET inhibitor, demonstrating anti-proliferative effects in a wide range of preclinical cancer models.[5][6] this compound, a derivative of JQ1, has been specifically engineered to exhibit stereoselective and allele-specific inhibition, offering a more targeted approach to BET protein modulation.[7][8] This guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound in cancer research, with a comparative analysis of its well-characterized precursor, JQ1.

Core Concepts: Allele-Specific BET Inhibition

The development of this compound stems from the need for more precise targeting of BET proteins. While pan-BET inhibitors like JQ1 have shown therapeutic promise, their broad activity can lead to off-target effects. Allele-specific inhibitors are designed to bind to specific mutant forms of a protein, leaving the wild-type protein largely unaffected. This is particularly relevant in cancers driven by specific genetic alterations in BET proteins or their interacting partners.

This compound and its methyl ester precursor, ET-JQ1-OMe, have demonstrated exquisite selectivity for BRD4 carrying specific mutations, such as Leucine to Alanine (L387A) or Leucine to Valine (L387V) substitutions.[7] This selectivity is achieved through a "bump-and-hole" approach, where the inhibitor is chemically modified with a "bump" that fits into a corresponding "hole" created by the mutation in the target protein's binding pocket.

Synthesis of this compound

A stereoselective synthesis of this compound has been developed, providing an efficient and cost-effective route to this enantiopure compound. The synthesis of the active ester form, ET-JQ1-OMe, is achieved in five steps with a high enantiomeric excess (99% ee) without the need for chiral chromatography. The final step involves the hydrolysis of the methyl ester to yield this compound.[7][8]

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, it displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of target genes. The allele-specificity of this compound is attributed to its stereoselective interaction with the mutated binding pocket of the bromodomain.[7]

The general mechanism of BET inhibition, as exemplified by JQ1, involves the downregulation of the master oncogenic transcription factor, c-Myc.[3][9] This leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[10][11] While specific studies on the downstream effects of this compound are limited, its targeted inhibition of mutant BRD4 is expected to produce similar, but more specific, anti-cancer effects in relevant cancer models.

Data Presentation

Biophysical Characterization of ET-JQ1-OMe

The binding affinity and selectivity of ET-JQ1-OMe for wild-type and mutant BRD4 have been determined by isothermal titration calorimetry (ITC).[7]

| Target | Mutant | Dissociation Constant (Kd) in μM |

| Brd4(2) | Wild-type | No binding detected |

| Brd4(2) | L387A | 0.047 ± 0.003 |

| Brd4(2) | L387V | 0.065 ± 0.005 |

Table 1: Binding affinities of ET-JQ1-OMe for wild-type and mutant BRD4(2) determined by ITC. Data from Bond AG, et al. (2020).[7]

In Vitro Efficacy of JQ1 in Cancer Cell Lines

While specific IC50 values for this compound in cancer cell lines are not yet published, the activity of its parent compound, JQ1, has been extensively documented.

| Cancer Type | Cell Line | IC50 (μM) |

| Lung Adenocarcinoma | Various | 0.42 - 4.19 (sensitive lines) |

| Luminal Breast Cancer | MCF7 | ~1.0 |

| Luminal Breast Cancer | T47D | ~0.5 |

| Ovarian Endometrioid Carcinoma | A2780 | 0.41 |

| Ovarian Endometrioid Carcinoma | TOV112D | 0.75 |

| Endometrial Endometrioid Carcinoma | HEC151 | 0.28 |

| Endometrial Endometrioid Carcinoma | HEC50B | 2.51 |

Table 2: IC50 values of JQ1 in various cancer cell lines. Data compiled from multiple sources.[7][12][13]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ET-JQ1-OMe binding to wild-type and mutant BRD4.

Materials:

-

Purified recombinant wild-type and mutant (L387A, L387V) BRD4 bromodomain proteins.

-

ET-JQ1-OMe solution of known concentration.

-

ITC instrument (e.g., Malvern MicroCal).

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

Procedure:

-

Prepare the protein solution in the ITC buffer to a final concentration of approximately 20-50 µM and degas thoroughly.

-

Prepare the ligand (ET-JQ1-OMe) solution in the same ITC buffer to a concentration 10-20 fold higher than the protein concentration and degas.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters: temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.

-

Perform an initial injection of the ligand into the buffer-filled cell as a control to determine the heat of dilution.

-

Initiate the titration experiment, injecting the ligand into the protein solution.

-

Record the heat changes associated with each injection.

-

Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding model) to the integrated heat data to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Co-crystallography

Objective: To determine the three-dimensional structure of ET-JQ1-OMe in complex with a mutant BRD bromodomain to elucidate the molecular basis of its allele-specific binding.

Materials:

-

Purified recombinant mutant BRD2 (L383V) bromodomain protein.

-

ET-JQ1-OMe.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment.

Procedure:

-

Concentrate the purified mutant BRD2 protein to a high concentration (e.g., 10-20 mg/mL).

-

Incubate the protein with a molar excess of ET-JQ1-OMe.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

Monitor the crystallization drops for the formation of single, well-diffracting crystals.

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known bromodomain structure as a search model.

-

Refine the atomic model against the experimental data, including building the ligand (ET-JQ1-OMe) into the electron density map.

-

Validate the final structure and analyze the protein-ligand interactions.

Signaling Pathways and Experimental Workflows

BET Inhibition and the c-Myc Pathway

The primary signaling pathway affected by BET inhibitors like JQ1 is the transcriptional regulation of the c-Myc oncogene. BRD4 is a key co-activator for c-Myc transcription. By displacing BRD4 from the c-Myc promoter and enhancer regions, BET inhibitors effectively suppress c-Myc expression. This leads to downstream effects including cell cycle arrest and apoptosis.

Caption: BET inhibitor action on the c-Myc pathway.

Experimental Workflow for Assessing Anti-Cancer Activity

A typical workflow to evaluate the anti-cancer effects of a BET inhibitor like this compound involves a series of in vitro and in vivo experiments.

Caption: Workflow for evaluating BET inhibitor efficacy.

Conclusion

This compound represents a significant advancement in the field of BET inhibitors, offering the potential for more targeted and personalized cancer therapy. Its allele-specific mechanism of action, confirmed through rigorous biophysical and structural studies, provides a strong rationale for its further development. While specific data on its efficacy in various cancer models are still emerging, the extensive research on its parent compound, JQ1, lays a solid foundation for understanding its potential anti-tumor activities. Future research should focus on evaluating this compound in cancer models harboring the specific BRD4 mutations it is designed to target, which will be crucial in translating the promise of this allele-specific inhibitor into clinical reality.

References

- 1. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

ET-JQ1-OH: A Precision Tool for Probing Genetic Aberrations in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of specific genetic mutations is pivotal to understanding cancer biology and developing targeted therapies. Small molecule inhibitors have emerged as powerful tools to dissect the function of oncogenic proteins. ET-JQ1-OH is a highly specific, allele-selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, offering a unique opportunity to investigate the roles of specific BET protein mutations in disease. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying genetically defined systems.

Core Concept: Allele-Specific Inhibition with this compound

This compound is a derivative of the well-characterized pan-BET inhibitor, JQ1.[1] Unlike JQ1, which binds to the bromodomains of all BET proteins (BRD2, BRD3, BRD4, and BRDT), this compound is engineered to selectively bind to mutant BET bromodomains. This selectivity is achieved through a "bump-and-hole" strategy. A bulky functional group (the "bump") is introduced into the JQ1 scaffold to create this compound. This modification sterically hinders its binding to wild-type bromodomains. However, when a corresponding "hole" is engineered into the bromodomain's binding pocket by mutating a large amino acid residue (like leucine) to a smaller one (like alanine or valine), this compound can bind with high affinity and selectivity.[2][3]

This allele-specific interaction allows researchers to dissect the function of a single, mutated BET protein without affecting the activity of its wild-type counterparts, providing a cleaner system to study the consequences of specific genetic alterations.

Mechanism of Action: Epigenetic Reprogramming

BET proteins are "readers" of the epigenome. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers to drive gene expression.[1][4] The BET family, particularly BRD4, plays a critical role in the transcription of key oncogenes, such as MYC, and is implicated in the regulation of cell cycle, apoptosis, and inflammation.[1][5]

By competitively binding to the acetyl-lysine binding pocket of the target mutant bromodomain, this compound displaces it from chromatin. This leads to the suppression of the target gene transcription, including critical oncogenes, thereby inhibiting cancer cell proliferation and survival.[1]

Quantitative Data: Biophysical Characterization

The selectivity of this compound's precursor, ET-JQ1-OMe, has been quantitatively assessed using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The data clearly demonstrates its exquisite selectivity for mutant bromodomains over the wild-type.

| Target Bromodomain | Construct | Dissociation Constant (Kd) (nM) |

| BRD4(2) | Wild-Type | No Binding Detected |

| BRD4(2) | L387A Mutant | 130 ± 10 |

| BRD4(2) | L387V Mutant | 50 ± 1 |

| Data for ET-JQ1-OMe, a close analog of this compound, from Bond et al., Org Biomol Chem, 2020.[2][3] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

This protocol outlines the general steps for determining the binding affinity of this compound to wild-type and mutant bromodomains.

Materials:

-

Purified wild-type and mutant bromodomain proteins

-

This compound compound

-

ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Protein Preparation: Dialyze purified bromodomain proteins into the ITC buffer overnight at 4°C. Determine the final protein concentration using a spectrophotometer.

-

Ligand Preparation: Dissolve this compound in the ITC buffer to the desired stock concentration.

-

ITC Experiment Setup:

-

Load the protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume.

-

-

Titration: Perform a series of injections of this compound into the protein solution. The instrument will measure the heat change upon each injection.

-

Data Analysis: Analyze the resulting titration data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Signaling Pathway: Mechanism of BET Inhibition

Caption: Mechanism of action of BET inhibitors like this compound.

Experimental Workflow: "Bump-and-Hole" Approach

Caption: The "bump-and-hole" strategy for allele-specific inhibition.

Applications in Research and Drug Development

The allele-specific nature of this compound opens up several avenues for research and drug development:

-

Target Validation: By selectively inhibiting a mutated BET protein, researchers can validate its role as a driver of disease in cellular and animal models.

-

Functional Genomics: this compound can be used to study the specific downstream effects of inhibiting a single mutated BET family member, helping to unravel complex transcriptional networks.

-

Therapeutic Development: The "bump-and-hole" concept provides a blueprint for developing highly selective drugs that target mutant proteins in cancer and other diseases, potentially reducing off-target effects and toxicity. While this compound itself is a research tool, the principles of its design can be applied to clinical candidates.

Conclusion

This compound represents a significant advancement in chemical biology, providing a precision tool to dissect the function of specific genetic mutations in the BET family of proteins. Its allele-specific mode of action, guided by the "bump-and-hole" strategy, allows for a level of specificity that is unattainable with pan-inhibitors. This technical guide provides a foundational understanding for researchers and drug developers to leverage this compound and the principles of its design to advance our understanding of cancer biology and develop next-generation targeted therapies.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]

- 3. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Protein Inhibitor JQ1 Attenuates Myc-Amplified MCC Tumor Growth In Vivo | Cancer Research | American Association for Cancer Research [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Therapeutic Potential of Allele-Specific BET Inhibitors

This technical guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic promise of allele-specific Bromodomain and Extra-Terminal (BET) inhibitors. By leveraging a chemical genetics approach, these precision tools offer a sophisticated method to dissect the functions of individual BET family members, overcoming the limitations of pan-BET inhibitors and paving the way for targeted therapeutic strategies.

Introduction: The Role of BET Proteins in Health and Disease

The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic "readers."[1] They recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as chromatin scaffolds to recruit transcriptional machinery and regulate the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[2][1][3]

Misregulation of BET protein activity is a hallmark of various diseases, including a wide range of cancers and inflammatory disorders.[1][4][5] This has made them attractive therapeutic targets. Early drug development efforts produced pan-BET inhibitors, such as JQ1 and I-BET762, which bind to the bromodomains of all BET family members.[5] While showing promise, these inhibitors suffer from a lack of selectivity, making it difficult to attribute specific biological effects to a single BET protein and leading to potential off-target effects and toxicity.[4][5][6]

The "Bump-and-Hole" Strategy for Allele-Specific Inhibition

To overcome the challenge of pan-BET activity, a sophisticated "bump-and-hole" chemical genetics approach was developed.[7] This strategy allows for the inhibition of a single, specific BET protein, enabling precise functional analysis.

The methodology involves two key components:

-

Engineering the "Hole": A conserved, bulky leucine (Leu) residue within the acetyl-lysine binding pocket of a target BET bromodomain is mutated to a smaller amino acid, such as alanine (Ala) or valine (Val).[5][7] This creates an engineered cavity or "hole" in the protein.

-

Synthesizing the "Bumped" Inhibitor: A pan-BET inhibitor (like JQ1) is chemically modified by adding a bulky ethyl or methyl group.[7][8][9] This "bump" prevents the inhibitor from binding to wild-type (WT) BET proteins due to steric hindrance. However, it fits perfectly into the engineered "hole" of the mutant protein, ensuring highly selective and potent binding.[7][8][9]

This elegant approach creates an orthogonal inhibitor-protein pair, where the bumped inhibitor exclusively targets its corresponding mutant BET protein, leaving the wild-type counterparts in the cell unaffected.[7][8]

Quantitative Data: Selectivity of Allele-Specific Inhibitors

The exquisite selectivity of bumped inhibitors for their engineered mutant targets has been validated biophysically. Isothermal titration calorimetry (ITC) is a key technique used to measure these binding affinities.[7][8][9] The data demonstrates a dramatic preference for the mutant bromodomain over the wild-type.

| Inhibitor | Target Bromodomain | Mutation | Binding Affinity (Kd) for Mutant | Binding Affinity (Kd) for Wild-Type | Selectivity (WT Kd / Mutant Kd) | Reference |

| ET-JQ1-OMe | BRD4 BD1 | L94A | 8 nM | > 50,000 nM | > 6250-fold | [7][8][9] |

| ET-JQ1-OMe | BRD4 BD1 | L94V | 25 nM | > 50,000 nM | > 2000-fold | [7][8][9] |

| 9-ME-1 | BRD4 BD1 | L94V | 40 nM | Weak/No Binding | High | [5] |

Table 1: Quantitative binding data for bumped allele-specific BET inhibitors. Data is compiled from published studies and highlights the high degree of selectivity achieved with the bump-and-hole strategy.

Core Signaling Pathways and Mechanisms of Action

BET proteins regulate critical signaling pathways implicated in oncology and immunology. Allele-specific inhibitors have been instrumental in dissecting these networks.

The NF-κB Inflammatory Pathway

The NF-κB pathway is a master regulator of inflammation.[10] BRD4 plays a critical role by binding to acetylated RelA (p65), a key component of the NF-κB complex, thereby promoting the transcription of pro-inflammatory genes like IL-6 and TNFα.[11][12][13] Pan-BET inhibitors have been shown to disrupt this interaction, reducing inflammation in preclinical models of sepsis, arthritis, and autoimmune disease.[11][12][13]

MYC Oncogene Regulation

Many cancers are addicted to the continuous high-level expression of the MYC oncogene.[4] BRD4 is essential for driving MYC transcription by binding to super-enhancer regions associated with the gene.[3] Pan-BET inhibitors potently suppress MYC expression, leading to cell cycle arrest and apoptosis in various cancer models, including leukemia and lymphoma.[3][4][14]

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BET inhibitor - Wikipedia [en.wikipedia.org]

- 5. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]

- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of BET Proteins Regulates Fcγ Receptor Function and Reduces Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ET-JQ1-OH: A Novel Allele-Specific BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ET-JQ1-OH is a potent, allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, designed for enhanced selectivity. This document provides a comprehensive technical review of the available literature on this compound and its closely related precursor, ET-JQ1-OMe. It includes a summary of its synthesis, quantitative biological data, detailed experimental protocols for key assays, and a visualization of its mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of targeted epigenetic therapies.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] Their role in the expression of key oncogenes has made them attractive targets for cancer therapy.[1][2] JQ1 is a well-established pan-BET inhibitor that has shown broad anti-tumor activity by displacing BET proteins from chromatin.[1][3] However, the development of allele-specific inhibitors is a promising strategy to enhance therapeutic efficacy and reduce off-target effects. This compound emerges from this research as a "bumped" inhibitor, engineered for stereoselective and allele-specific binding.[4][5]

Synthesis and Chemical Properties

This compound is synthesized from its methyl ester precursor, ET-JQ1-OMe. The stereoselective synthesis of ET-JQ1-OMe has been achieved in five steps with 99% enantiomeric excess (ee) without the need for chiral chromatography.[4][5][6] This method represents a significant improvement over previous routes, offering a more efficient and cost-effective production of this class of inhibitors.[7] The final conversion to this compound is a quantitative hydrolysis of the methyl ester.[8]

Chemical Properties of this compound:

Quantitative Biological Data

The majority of the detailed biophysical characterization has been reported for the direct precursor, ET-JQ1-OMe. Given the minor structural difference, these data serve as a strong proxy for the activity of this compound. The key innovation of this compound is its exquisite selectivity for mutant bromodomains over the wild-type.

| Target | Mutant | Kd (nM) |

| Brd4(2) | L387A | 16 ± 1 |

| Brd4(2) | L387V | 23 ± 2 |

| Brd4(2) | Wild-Type | No binding detected |

Table 1: Binding affinities of ET-JQ1-OMe determined by Isothermal Titration Calorimetry (ITC). Data extracted from Bond et al., 2020.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of ET-JQ1-OMe.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a technique used to determine the thermodynamic parameters of binding interactions in solution.[10][11]

-

Instrumentation: A VP-ITC titration microcalorimeter was used.[12]

-

Experimental Temperature: 15 °C.[12]

-

Procedure:

-

The protein of interest (e.g., Brd4(2) wild-type or mutant) is placed in the sample cell.

-

ET-JQ1-OMe, the ligand, is loaded into the injection syringe.

-

A series of small, precise injections of the ligand into the sample cell are performed.

-

The heat released or absorbed during the binding event is measured after each injection.

-

The resulting data are fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[12]

-

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule, in this case, the co-crystal structure of ET-JQ1-OMe bound to a mutant bromodomain.[13][14][15]

-

Crystallization:

-

The purified Brd2(2)L383V protein was co-crystallized with ET-JQ1-OMe.

-

Crystallization was performed at 4 °C using the sitting drop vapor-diffusion method.[12]

-

-

Data Collection:

-

X-ray diffraction data were collected at a synchrotron light source.[12]

-

-

Structure Determination:

Mechanism of Action and Signaling Pathways

As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine binding pockets of BET proteins.[1] This displaces them from chromatin, leading to the suppression of target gene transcription.[2] The primary downstream effect of pan-BET inhibitors like JQ1 is the downregulation of oncogenes such as MYC.[1] Other affected pathways include those involved in cell cycle progression, apoptosis, and inflammation.[16][17][18]

The following diagram illustrates the general mechanism of action for BET inhibitors.

References